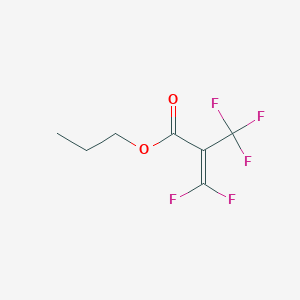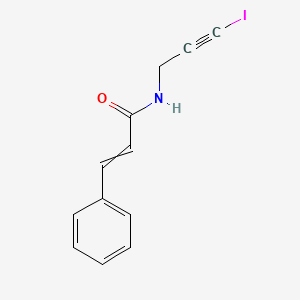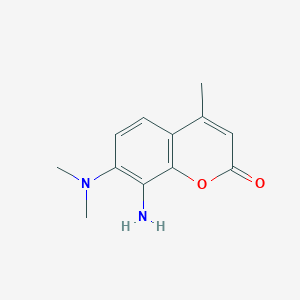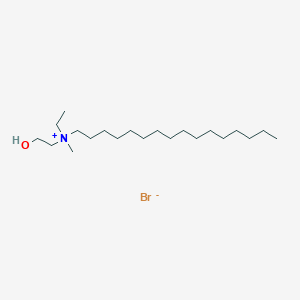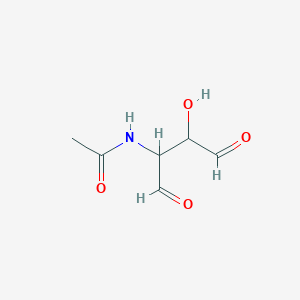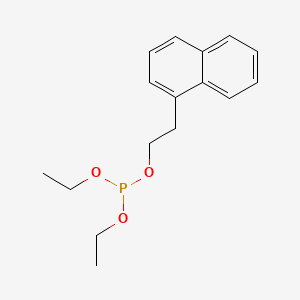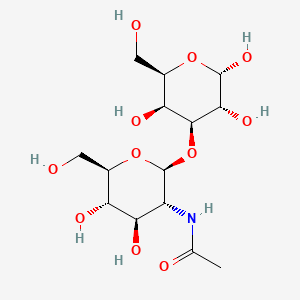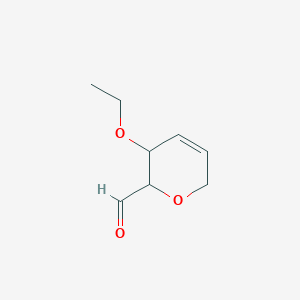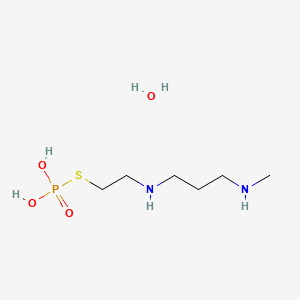
Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate is a chemical compound with the molecular formula C6H17N2O3PS·H2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phosphorothioic acid moiety and a methylaminopropylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate involves several steps. One common method includes the reaction of 3-methylaminopropylamine with ethylene oxide to form N-(2-hydroxyethyl)-3-methylaminopropylamine. This intermediate is then reacted with phosphorothioic acid to yield the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the phosphorothioic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a protective agent against certain types of cellular damage.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphorothioic acid moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may participate in signaling pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate can be compared with other similar compounds, such as:
Phosphorothioic acid, S-(2-((3-aminopropyl)amino)ethyl) ester: This compound has a similar structure but lacks the methyl group on the amino moiety.
Phosphorothioic acid, S-(2-((3-dimethylaminopropyl)amino)ethyl) ester: This compound has an additional methyl group on the amino moiety, which may affect its reactivity and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63980-94-9 |
|---|---|
Fórmula molecular |
C6H19N2O4PS |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
2-[3-(methylamino)propylamino]ethylsulfanylphosphonic acid;hydrate |
InChI |
InChI=1S/C6H17N2O3PS.H2O/c1-7-3-2-4-8-5-6-13-12(9,10)11;/h7-8H,2-6H2,1H3,(H2,9,10,11);1H2 |
Clave InChI |
CRQCPVNYRRBQTD-UHFFFAOYSA-N |
SMILES canónico |
CNCCCNCCSP(=O)(O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


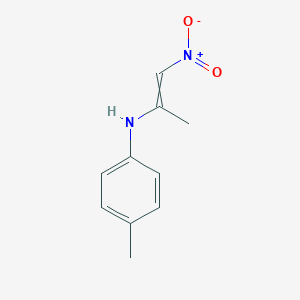
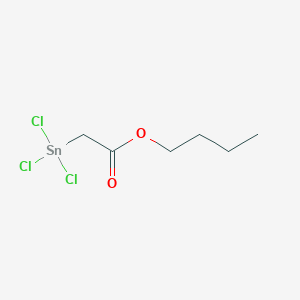
![N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14501026.png)
